Etamicastat

Peripheral selectivity Blood-brain barrier Catecholamines

Etamicastat is the benchmark peripheral-selective DBH inhibitor (IC50=107 nM), with 50-fold lower BBB permeability than nepicastat—ensuring hemodynamic changes are purely peripheral. Unlike irreversible disulfiram (IC50=3,400 nM), its reversible mixed-model inhibition enables washout/dose-response studies. Validated oral bioavailability (64%), linear PK, and established cardiac safety (no QTc prolongation) make it the reference standard for dissecting peripheral vs. central DBH contributions in CV research.

Molecular Formula C14H15F2N3OS
Molecular Weight 311.35 g/mol
CAS No. 760173-05-5
Cat. No. B1249725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtamicastat
CAS760173-05-5
Synonyms5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione
5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride
BIA 5-453
BIA-5-453
etamicastat
Molecular FormulaC14H15F2N3OS
Molecular Weight311.35 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN
InChIInChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1
InChIKeyCWWWTTYMUOYSQA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etamicastat (BIA 5-453) for Cardiovascular Research: Procurement Considerations


Etamicastat (developmental code BIA 5-453) is a reversible, peripherally selective inhibitor of dopamine β-hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine [1]. It exhibits an IC50 of 107 nM against human DBH in vitro and was advanced to Phase I clinical trials for hypertension and heart failure by BIAL, demonstrating linear pharmacokinetics and a favorable tolerability profile in human subjects [2][3][4]. While its development as a therapeutic candidate was discontinued, its well-characterized mechanism and established safety data make it a valuable tool compound for investigating sympathetic nervous system modulation in preclinical cardiovascular research.

Why Substituting Etamicastat with Other DBH Inhibitors is Not Recommended


Dopamine β-hydroxylase (DBH) inhibitors are a structurally diverse class with critical differences in tissue selectivity, potency, and pharmacokinetic profiles that directly impact experimental outcomes [1]. While etamicastat is peripherally selective, other DBH inhibitors like nepicastat and zamicastat readily cross the blood-brain barrier (BBB), leading to central nervous system (CNS) effects that confound cardiovascular-specific investigations [2]. Furthermore, the classic DBH inhibitor disulfiram exhibits significantly lower potency and irreversible inhibition, making it unsuitable for studies requiring reversible enzyme modulation [3]. These differences in peripheral vs. central activity, potency, and reversibility preclude simple interchangeability within the DBH inhibitor class.

Quantitative Differentiation of Etamicastat vs. Key DBH Inhibitor Comparators


Peripheral Selectivity: Brain Catecholamine Levels vs. Nepicastat

Etamicastat exhibits true peripheral selectivity, in stark contrast to the centrally active DBH inhibitor nepicastat. Following oral administration (30 mg/kg) in spontaneously hypertensive rats, etamicastat significantly decreased noradrenaline levels in peripheral tissues (heart) but had no effect on brain noradrenaline levels [1]. In contrast, nepicastat (30 mg/kg) decreased noradrenaline levels in both the heart and the brain (parietal cortex) [1]. This difference is mechanistically explained by etamicastat's 5- to 50-fold lower in vitro permeability compared to nepicastat [2].

Peripheral selectivity Blood-brain barrier Catecholamines Hypertension

Blood-Brain Barrier Permeability: In Vitro Apparent Permeability vs. Nepicastat

The peripheral selectivity of etamicastat is driven by its intrinsically low membrane permeability, which is quantitatively distinct from the centrally active comparator nepicastat. In Caco-2 cell monolayers, the apparent permeability (Papp) of etamicastat is 1.2 × 10⁻⁵ cm/s, which is 5-fold lower than that of nepicastat [1]. In MDCK-II cells, the difference is even more pronounced, with etamicastat exhibiting a Papp of 1.1 × 10⁻⁶ cm/s, which is 50-fold lower than nepicastat [1]. Both compounds are substrates for P-glycoprotein (P-gp) efflux, but etamicastat's inherently low passive permeability is the primary driver of its minimal brain penetration [1].

Blood-brain barrier Permeability Caco-2 MDCK-II

DBH Inhibition Potency: IC50 and Ki Values vs. Nepicastat

Etamicastat is a potent DBH inhibitor, but it is 2.7- to 3.1-fold less potent than nepicastat in biochemical assays. Using SK-N-SH cell homogenates as a source of human DBH, etamicastat inhibited the enzyme with an IC50 of 107 nM, while nepicastat exhibited an IC50 of 40 nM [1]. This potency difference is also reflected in the inhibition constant (Ki) values: 34 nM for etamicastat and 11 nM for nepicastat [1]. Both compounds act as reversible, mixed-model inhibitors with respect to the substrate tyramine [1].

Enzyme inhibition DBH IC50 Ki Potency

DBH Inhibition Potency vs. Disulfiram

Etamicastat is a potent and reversible DBH inhibitor, whereas the classic DBH inhibitor disulfiram is both significantly less potent and acts as an irreversible inhibitor. Etamicastat inhibits DBH with an IC50 of 107 nM [1]. In contrast, disulfiram inhibits DBH with a reported IC50 of 3,400 nM [2]. This represents a 32-fold difference in potency. Furthermore, etamicastat's inhibition is reversible upon dilution, while disulfiram's is irreversible due to its mechanism of copper chelation [1][2].

Enzyme inhibition DBH IC50 Potency Disulfiram

Oral Bioavailability: Absolute Oral Bioavailability in Rat

Etamicastat exhibits moderate oral bioavailability, which is a key consideration for in vivo experimental design. In male Wistar rats, the absolute oral bioavailability of etamicastat was determined to be 64% of the administered dose [1]. This value, while moderate, is sufficient for oral dosing in preclinical studies. For comparison, nepicastat has been reported to have higher bioavailability in preclinical models, which contributes to its greater systemic and CNS exposure [2].

Pharmacokinetics Oral bioavailability In vivo Rat

Cardiovascular Safety: hERG Channel Inhibition

Etamicastat has a characterized cardiovascular safety profile, including its interaction with the hERG potassium channel. In HEK 293 cells expressing hERG, etamicastat blocked the hERG current amplitude with an IC50 of 44.0 µg/mL [1]. This translates to an IC50 of approximately 141 µM (based on a molecular weight of 311.35 g/mol). Importantly, in telemetered conscious dogs, etamicastat at doses up to 20 mg/kg (producing Cmax levels of 1.4-3.7 µg/mL) produced only a modest 8-9% prolongation of the QTc interval, which is below the threshold typically associated with clinical arrhythmia risk [1]. The study concluded that etamicastat is unlikely to prolong the QT interval at therapeutic concentrations (~0.2 µg/mL) [1].

Cardiovascular safety hERG QT prolongation Safety pharmacology

Recommended Research Applications for Etamicastat Based on Quantitative Evidence


Peripheral Sympathetic Nervous System Studies in Cardiovascular Disease Models

Etamicastat is ideally suited for investigations into the role of peripheral sympathetic tone in hypertension and heart failure, where CNS effects must be excluded. Its 50-fold lower BBB permeability compared to nepicastat ensures that observed hemodynamic changes are solely attributable to peripheral DBH inhibition [1][2]. Researchers can dose etamicastat orally (up to 50 mg/kg in rats) to achieve a 64% bioavailability and selectively reduce peripheral noradrenaline levels without altering brain catecholamines [3][4].

Mechanistic Studies of Reversible DBH Inhibition

For biochemical and pharmacological studies requiring a reversible DBH inhibitor with well-defined potency, etamicastat (IC50 = 107 nM, Ki = 34 nM) is a superior alternative to the irreversible and less potent inhibitor disulfiram (IC50 = 3,400 nM) [5][6]. Its reversible, mixed-model inhibition allows for washout experiments and dose-response studies that are not feasible with irreversible inhibitors.

Safety Pharmacology and Toxicology Studies of DBH Inhibition

Etamicastat's extensively characterized safety profile, including its modest hERG inhibition (IC50 = 44.0 µg/mL) and lack of significant QTc prolongation at therapeutic exposures, makes it a benchmark tool compound for investigating the safety margins of DBH inhibition [7]. This data is valuable for benchmarking novel DBH inhibitors in development.

Comparative Pharmacology of DBH Inhibitors with Different CNS Penetration Profiles

Etamicastat serves as the reference standard for 'peripherally selective' DBH inhibition in studies comparing the effects of peripheral-only (etamicastat) versus central + peripheral (nepicastat, zamicastat) DBH inhibition [1][2]. This allows for the dissection of peripheral vs. central contributions to the overall pharmacological effects of this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etamicastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.